N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide is an organic compound known for its intriguing structural features and versatile applications. This compound features a unique blend of functional groups, including a sulfamoyl group, an oxadiazole ring, and a fluorophenyl substituent, making it a valuable subject for research in various scientific fields.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . More detailed studies are required to elucidate the specific interactions of F2645-1254 with its targets.
Biochemical Pathways
Related compounds have been found to influence various pathways, leading to downstream effects
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfamoyl Group: : The dimethylsulfamoyl group can be introduced via nucleophilic substitution reactions, where dimethylamine reacts with suitable sulfamoyl chlorides.
Attachment of the Fluorophenyl Group: : The fluorophenylthioacetyl moiety is often introduced via a thiol-ene click reaction, using appropriate fluorinated aromatic thiols and acetylene precursors.
Industrial Production Methods
In industrial settings, the synthesis of this compound requires optimization for large-scale production. Key factors include the selection of cost-effective reagents, reaction conditions that ensure high yields, and purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: : The nitro group in similar compounds can be reduced to amines; however, for this compound, reductions may target the sulfamoyl group or other functional groups.
Substitution: : Nucleophilic substitution reactions can occur, especially at the phenyl ring positions or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or palladium on carbon (Pd/C) can be employed.
Substitution: : Nucleophiles such as hydroxides (OH⁻), alkoxides (RO⁻), or thiolates (RS⁻) are frequently used under various conditions.
Major Products Formed
Depending on the specific reaction conditions and reagents used, the major products can range from oxidized sulfoxides or sulfones, reduced sulfamides or phenyl rings with substituted groups.
Scientific Research Applications
This compound has diverse applications across several scientific domains:
Chemistry: : It serves as a model compound for studying reaction mechanisms and the effects of different substituents on reactivity.
Biology: : It is investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Research is ongoing into its use as a lead compound for drug development, particularly targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-{5-[4-(methylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide: : A compound with a methylsulfamoyl group and a chlorophenyl substituent, differing in the electronic and steric effects.
N-{5-[4-(ethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-bromophenyl)sulfanyl]acetamide:
Unique Features
N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide stands out due to its unique combination of substituents, which impart specific electronic and steric characteristics. This uniqueness makes it a valuable compound for various scientific studies and applications.
By providing detailed insights into its synthesis, reactions, applications, and mechanism of action, this article aims to highlight the significance and potential of this compound in the scientific community.
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S2/c1-23(2)29(25,26)15-9-3-12(4-10-15)17-21-22-18(27-17)20-16(24)11-28-14-7-5-13(19)6-8-14/h3-10H,11H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMNVVAUHJLKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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